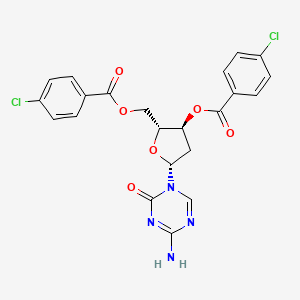

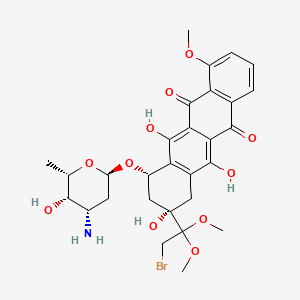

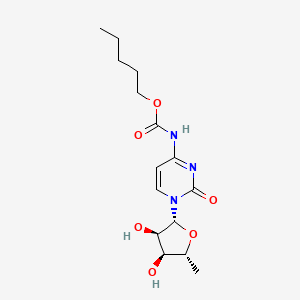

Capecitabine Impurity 3 (Defluoro Capecitabine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

an impurity in Capecitabine

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- Pharmacokinetic Profile : Studies have shown that capecitabine is rapidly and extensively absorbed from the gastrointestinal tract, exhibiting a relatively short elimination half-life (Reigner et al., 2001). This pharmacokinetic profile is important for understanding how capecitabine impurities might behave in the body.

- Metabolic Activation : Capecitabine undergoes a three-step enzymatic conversion in the body to become active. The conversion process is facilitated by enzymes that are more concentrated in tumor tissues than in normal tissues (Miwa et al., 1998). The presence of impurities like Defluoro Capecitabine could potentially affect this activation process.

Impurity Profiling

- Impurity Identification : A study identified impurities in capecitabine, including intermediates in its synthesis process. These impurities were characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Hiriyanna & Basavaiah, 2008). Understanding the nature of these impurities, including Defluoro Capecitabine, is crucial for the quality control of the drug.

Toxicological Aspects

- Cardiomyocyte Cytotoxicity : A study comparing the cytotoxic effects of 5-FU and its prodrug capecitabine on cardiomyocytes revealed that both drugs cause oxidative stress, mitochondrial dysfunction, and activation of caspase-3, leading to cell death (Eskandari et al., 2015). The presence of impurities like Defluoro Capecitabine could potentially influence these toxicological effects.

Renal Impairment and Drug Processing

- Influence of Renal Impairment : Research has indicated that renal impairment affects the pharmacokinetics of capecitabine and its metabolites. In patients with renal impairment, there was an increase in systemic exposure to certain metabolites (Poole et al., 2002). The presence of impurities like Defluoro Capecitabine in patients with varying renal function could have different pharmacokinetic implications.

Analytical Techniques for Impurity Detection

- Quantification of Impurities : Advanced techniques like reverse-phase HPLC have been utilized for the quantification of impurities in capecitabine, including genotoxic impurities like Dimethyl sulfate (Kumar et al., 2022). Such techniques could be adapted for the analysis of Defluoro Capecitabine.

Propiedades

Número CAS |

216450-02-1 |

|---|---|

Fórmula molecular |

C15H23N3O6 |

Peso molecular |

341.37 |

Nombre IUPAC |

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1 |

SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.